5,6-Dinitro-1,3-benzodioxole

Description

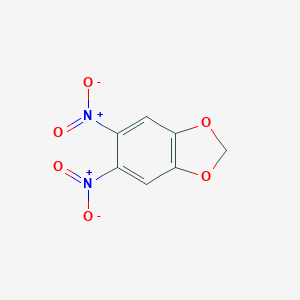

Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dinitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKXKBQUBETST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5,6-Dinitro-1,3-benzodioxole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5,6-Dinitro-1,3-benzodioxole

Introduction

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and organic synthesis, serving as a foundational building block for a myriad of natural products and synthetic compounds.[1] This guide focuses on a highly functionalized derivative, 5,6-Dinitro-1,3-benzodioxole , a compound characterized by the presence of two potent electron-withdrawing nitro groups on its aromatic core. These substituents dramatically influence the molecule's electronic properties, reactivity, and potential applications, distinguishing it significantly from its parent heterocycle.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive analysis of the compound's known and predicted chemical properties. We will delve into its molecular structure, electronic characteristics, a proposed synthetic pathway, and critical safety considerations, while also exploring its potential as a precursor for valuable chemical intermediates.

Molecular Identity and Physicochemical Properties

5,6-Dinitro-1,3-benzodioxole is a nitro-substituted derivative of 1,3-benzodioxole.[2] Its identity is established by its unique molecular structure and is cataloged under several chemical identifiers.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 5,6-dinitro-1,3-benzodioxole | PubChem[3] |

| CAS Number | 7748-59-6 | Benchchem[2] |

| Molecular Formula | C₇H₄N₂O₆ | PubChem[3] |

| Molecular Weight | 212.12 g/mol | PubChem[3] |

| InChIKey | KAKKXKBQUBETST-UHFFFAOYSA-N | PubChem[3] |

| Synonyms | 1,2-Dinitro-4,5-methylenedioxybenzene; 1,2-Methylenedioxy-4,5-dinitrobenzene | PubChem[3] |

Physicochemical Data

The introduction of two nitro groups is expected to confer properties typical of dinitro-aromatic compounds, such as a crystalline solid state and reduced solubility in polar solvents compared to less substituted analogs.[2]

| Computed Property | Value | Source |

| Exact Mass | 212.00693585 Da | PubChem[3] |

| Topological Polar Surface Area | 110 Ų | PubChem[3] |

| Heavy Atom Count | 15 | PubChem[3] |

| Complexity | 256 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[3] |

Electronic Structure and Reactivity

The chemical behavior of 5,6-Dinitro-1,3-benzodioxole is dominated by the powerful electron-withdrawing nature of the two nitro groups at the C5 and C6 positions.

Causality of Reactivity: The nitro groups exert strong negative inductive (-I) and resonance (-M) effects. This pulls electron density from the benzene ring, making it highly electron-deficient. This deactivation has two primary consequences:

-

Inhibition of Electrophilic Aromatic Substitution: The electron-poor nature of the aromatic ring makes it significantly less susceptible to attack by electrophiles, a common reaction pathway for many benzene derivatives.

-

Activation for Nucleophilic Aromatic Substitution: The strong electron withdrawal stabilizes the formation of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution (NAS). While not guaranteed, this makes the ring a potential substrate for attack by strong nucleophiles.

Furthermore, frontier molecular orbital (FMO) analysis of related compounds suggests that the nitro groups facilitate a pronounced intramolecular charge transfer (ICT) from the electron-rich dioxole moiety to the electron-deficient dinitrated benzene ring.[2] This inherent polarization is a key feature of its electronic landscape.

Caption: Electronic effects in 5,6-Dinitro-1,3-benzodioxole.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would logically proceed via a two-step nitration of the starting material, 1,3-benzodioxole. The methylenedioxy group is an ortho-, para-director. Therefore, the first nitration is expected to yield 5-nitro-1,3-benzodioxole.[4] Due to the deactivating effect of the first nitro group, a second, more forceful nitration step would be required to introduce the second nitro group at the adjacent C6 position.

Rationale for Experimental Choices:

-

Step 1 (Mononitration): A standard mixture of nitric acid in glacial acetic acid is sufficient for the first nitration, as the ring is still activated by the methylenedioxy group.[4]

-

Step 2 (Dinitration): The presence of the first deactivating nitro group necessitates a much stronger nitrating agent. A mixture of fuming nitric acid and concentrated sulfuric acid (a classic "mixed acid" nitration) provides the highly reactive nitronium ion (NO₂⁺) required to overcome the deactivated ring's resistance to further electrophilic attack.

Caption: Proposed two-step synthesis of 5,6-Dinitro-1,3-benzodioxole.

Experimental Protocol (Hypothetical)

Disclaimer: This is a proposed protocol and must be thoroughly evaluated for safety and feasibility by qualified personnel before implementation.

-

Synthesis of 5-Nitro-1,3-benzodioxole:

-

In a flask equipped with a stirrer and thermometer, dissolve 1,3-benzodioxole (1.0 eq) in glacial acetic acid.[4]

-

Cool the mixture in an ice bath to 15-25°C.[4]

-

Slowly add a solution of nitric acid (d=1.4, ~1.1 eq) in glacial acetic acid, maintaining the temperature below 25°C.[4]

-

Stir the mixture at room temperature until reaction completion (monitored by TLC or GC-MS).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from ethanol to yield pure 5-nitro-1,3-benzodioxole.[4]

-

-

Synthesis of 5,6-Dinitro-1,3-benzodioxole:

-

To a flask in an ice-salt bath, add concentrated sulfuric acid.

-

Slowly add the 5-nitro-1,3-benzodioxole (1.0 eq) from Step 1, keeping the temperature below 10°C.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (~1.2 eq) to concentrated sulfuric acid in a separate, cooled flask.

-

Add the mixed acid dropwise to the solution of the nitro-intermediate, ensuring the temperature does not exceed 10-15°C.

-

After the addition, allow the reaction to stir at room temperature until dinitration is complete (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Filter the crude product, wash extensively with cold water, then with a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

-

Dry the crude product. Purification can be attempted by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

| Spectroscopic Data | Expected Observations | Source |

| GC-MS | Molecular Ion (M⁺) peak at m/z = 212. Key fragments at m/z 95, 120, 62. | PubChem[3] |

| Infrared (IR) | Characteristic strong asymmetric and symmetric stretches for aromatic C-NO₂ groups (typically ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹). Stretches for the C-O-C of the dioxole ring. | PubChem[3] |

| ¹H NMR | Two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet for the -O-CH₂-O- protons. | - |

| ¹³C NMR | Six distinct signals for the aromatic carbons (two of which are bonded to nitro groups and will be shifted downfield) and one signal for the methylene carbon. | - |

Safety, Handling, and Toxicology

Specific toxicological data for 5,6-Dinitro-1,3-benzodioxole is not available. However, based on its structure—a dinitro-aromatic compound—significant hazards must be assumed. Related compounds like 1,3-Dinitrobenzene and 4,6-Dinitroresorcinol are known to be toxic and pose an explosion risk.[5][6]

Assumed Hazards:

-

Explosion Hazard: Highly nitrated organic compounds can be sensitive to heat, shock, or friction and may detonate, especially when dry.[5][6]

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Dinitro-aromatic compounds can interfere with the blood's ability to carry oxygen, leading to conditions like methemoglobinemia, characterized by bluish skin.[5]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear a flame-retardant lab coat.

-

Use chemical-resistant gloves (e.g., nitrile).

-

Wear tightly sealed safety goggles and a face shield.

-

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

Potential Applications and Derivatives

The primary value of 5,6-Dinitro-1,3-benzodioxole in research and development lies in its potential as a chemical intermediate. The two nitro groups are versatile functional handles that can be transformed into other groups, most notably amines.

Precursor to Diamines

The most straightforward and valuable transformation is the reduction of the two nitro groups to form 1,3-Benzodioxole-5,6-diamine . This reaction can typically be achieved using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

The resulting diamine is a highly useful building block. For instance, 1,3-Benzodioxole-5,6-diamine is known to be a fluorescent derivatization reagent used to label α-keto acids for sensitive detection by fluorometric HPLC.[9] This application is critical in bioanalytical chemistry for quantifying important biological molecules like sialic acids.[9]

Caption: Key application pathway via reduction to the corresponding diamine.

Conclusion

5,6-Dinitro-1,3-benzodioxole is a specialized aromatic compound whose chemistry is defined by its high degree of nitration. The strong electron-withdrawing properties of the nitro groups render the molecule electron-deficient, dictating its reactivity and making it a potential substrate for nucleophilic attack. While its synthesis requires forceful conditions and its handling demands stringent safety protocols due to presumed toxicity and explosive potential, its true value emerges in its role as a precursor. Through chemical reduction, it can be converted into 1,3-Benzodioxole-5,6-diamine, a valuable reagent for bioanalytical applications and a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides the foundational chemical knowledge necessary for researchers to safely explore and utilize this highly functionalized molecule.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4,6-Dinitroresorcinol. [Link]

-

PubChem. 5,6-Dinitro-1,3-benzodioxole | C7H4N2O6 | CID 611325. [Link]

-

PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. [Link]

-

ResearchGate. Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. [Link]

-

The Good Scents Company. (E)-2-hexen-1-ol, 928-95-0. [Link]

- Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. [Link]

-

Fragrance Material Safety Assessment Center. α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 120. [Link]

-

Gsrs. 5-NITRO-1,3-BENZODIOXOLE. [Link]

-

PubChem. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798. [Link]

Sources

- 1. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]

- 2. 5,6-Dinitro-1,3-benzodioxole | 7748-59-6; 7778-77-0 | Benchchem [benchchem.com]

- 3. 5,6-Dinitro-1,3-benzodioxole | C7H4N2O6 | CID 611325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

A Technical Guide to 5,6-Dinitro-1,3-benzodioxole: Synthesis, Properties, and Applications

This guide provides an in-depth analysis of 5,6-Dinitro-1,3-benzodioxole, a key chemical intermediate. It is intended for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's synthesis, characteristics, and potential utility. We will explore its chemical identity, physicochemical properties, a detailed synthetic protocol grounded in established chemical principles, and its pivotal role as a precursor for high-value derivatives.

Chemical Identity and Nomenclature

5,6-Dinitro-1,3-benzodioxole is a nitro-substituted derivative of 1,3-benzodioxole.[1] The formal IUPAC name for this compound is 5,6-dinitro-1,3-benzodioxole .[1][2] Its identity is further defined by several synonyms and registry numbers used across chemical databases and commercial suppliers.

| Identifier | Value | Source |

| IUPAC Name | 5,6-dinitro-1,3-benzodioxole | PubChem[2] |

| CAS Number | 7748-59-6 | BenchChem[1] |

| Synonym | 1,2-Dinitro-4,5-methylenedioxybenzene | PubChem[2] |

| Synonym | 1,2-Methylenedioxy-4,5-dinitrobenzene | PubChem[2] |

| Synonym | 4,5-Methylenedioxy-1,2-dinitrobenzene | PubChem[2] |

| ChEMBL ID | CHEMBL1964962 | PubChem[2] |

Physicochemical and Electronic Properties

The chemical behavior of 5,6-Dinitro-1,3-benzodioxole is dominated by the presence of two powerful electron-withdrawing nitro (-NO₂) groups attached to the aromatic ring. These groups significantly influence the molecule's reactivity and electronic characteristics.

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄N₂O₆ | PubChem[2] |

| Molecular Weight | 212.12 g/mol | PubChem[2] |

| Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)[O-])[O-] | PubChem[2] |

| InChI Key | KAKKXKBQUBETST-UHFFFAOYSA-N | PubChem[2] |

The nitro substituents provide strong electron-withdrawing effects, which enhances the intramolecular charge transfer (ICT) properties of the molecule.[1] This makes the benzene ring electron-deficient and influences its susceptibility to nucleophilic aromatic substitution, while making further electrophilic substitution more challenging compared to the unsubstituted 1,3-benzodioxole parent molecule.[1] The 1,3-benzodioxole moiety itself is a crucial structural feature found in numerous natural products and serves as a vital precursor in the synthesis of pharmaceuticals and agrochemicals.[3][4]

Synthesis of 5,6-Dinitro-1,3-benzodioxole

The synthesis of 5,6-Dinitro-1,3-benzodioxole is achieved via the electrophilic nitration of 1,3-benzodioxole. Due to the presence of two nitro groups, this process requires carefully controlled and forceful reaction conditions to overcome the deactivating effect of the first nitro group introduced onto the aromatic system. The following workflow and protocol are based on established methodologies for the nitration of related benzodioxole structures.[5][6]

Caption: Synthetic workflow for 5,6-Dinitro-1,3-benzodioxole.

Experimental Protocol: Dinitration of 1,3-Benzodioxole

Causality: This protocol employs a mixed acid (sulfuric and nitric acid) nitrating agent. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to achieve dinitration of the benzodioxole ring. Temperature control is critical to prevent runaway reactions and the formation of unwanted byproducts.

Materials:

-

1,3-Benzodioxole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio, ensuring the temperature is maintained below 10°C.

-

Reaction Setup: In a separate three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1,3-benzodioxole (1.0 equivalent) in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0-5°C.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 1,3-benzodioxole over 30-60 minutes.[5] It is imperative to maintain the internal reaction temperature below 10°C throughout the addition.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5]

-

Transfer the resulting slurry to a separatory funnel. Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude solid product can be purified by recrystallization from a suitable solvent like ethanol to yield 5,6-Dinitro-1,3-benzodioxole.[5]

Key Applications and Derivative Synthesis

5,6-Dinitro-1,3-benzodioxole is primarily valuable as a chemical intermediate for synthesizing more complex molecules. Its most direct application is as a precursor to 1,3-Benzodioxole-5,6-diamine .

Reduction to 1,3-Benzodioxole-5,6-diamine

The two nitro groups can be readily reduced to amino groups, yielding the corresponding diamine. This transformation is fundamental in organic synthesis, opening pathways to a variety of heterocyclic compounds and functional molecules.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. A noble metal catalyst like Palladium on Carbon (Pd/C) is used to facilitate the transfer of hydrogen to the nitro groups, reducing them to amines.

Caption: Conversion of the dinitro compound to its diamine derivative.

The resulting compound, 1,3-Benzodioxole-5,6-diamine (also known as 1,2-Diamino-4,5-methylenedioxybenzene), is a known fluorescent derivatization reagent.[7] It is used in analytical chemistry to react with α-keto acids, such as sialic acids, allowing for their highly sensitive detection by fluorometric HPLC.[7]

Furthermore, the broader class of diaminobenzene derivatives serves as essential monomers in materials science. For instance, related compounds are used to prepare high-performance polybenzoxazole polymers, which can be spun into fibers with exceptional thermal stability and tensile strength for aerospace and military applications.[8]

Summary and Outlook

5,6-Dinitro-1,3-benzodioxole is a well-defined chemical compound whose primary value lies in its role as a synthetic precursor. The strong electron-withdrawing nature of its nitro groups dictates its chemical reactivity and provides a handle for further functionalization. Its efficient synthesis via electrophilic nitration and its subsequent conversion to the versatile 1,3-Benzodioxole-5,6-diamine underscore its importance. Future research may further explore the derivatives of this compound in the development of novel fluorescent probes, specialized polymers, and as building blocks in the synthesis of complex pharmaceutical agents.

References

-

5,6-Dinitro-1,3-benzodioxole | 7748-59-6.

-

1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.

-

Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol.

-

Understanding 1,3-Benzodioxole.

-

Synthesis of 5-nitro-1,3-benzodioxole.

-

5,6-Dinitro-1,3-benzodioxole | C7H4N2O6 | CID 611325.

-

US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol.

-

1,3-Benzodioxole-5,6-diamine (hydrochloride).

Sources

- 1. 5,6-Dinitro-1,3-benzodioxole | 7748-59-6; 7778-77-0 | Benchchem [benchchem.com]

- 2. 5,6-Dinitro-1,3-benzodioxole | C7H4N2O6 | CID 611325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

Technical Monograph: 5,6-Dinitro-1,3-benzodioxole (CAS 7748-59-6)

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals working with 5,6-Dinitro-1,3-benzodioxole (CAS 7748-59-6) .

A Critical Precursor for Fluorogenic derivatization and Polymer Synthesis

Executive Summary

5,6-Dinitro-1,3-benzodioxole (CAS 7748-59-6) is a specialized nitro-aromatic intermediate primarily utilized as the stable precursor to 1,2-diamino-4,5-methylenedioxybenzene (DMB) , a highly sensitive fluorogenic derivatization reagent for

Chemical Identity & Physiochemical Profile

Nomenclature & Structure

-

Synonyms: 1,2-Dinitro-4,5-methylenedioxybenzene; 5,6-Dinitrobenzo[d][1,3]dioxole[1][2]

-

Molecular Formula:

[1][3][4]

Physiochemical Properties Table

| Property | Value | Context/Notes |

| Physical State | Yellow Crystalline Solid | Distinctive nitro-aromatic color. |

| Melting Point | 128–130 °C | Sharp melting range indicates high purity potential. |

| Solubility | Soluble in DMSO, DMF, Acetone | Limited solubility in water; requires organic co-solvent. |

| Reactivity | Electrophilic Aromatic | Nitro groups strongly deactivate the ring; susceptible to reduction. |

| Stability | Stable under ambient conditions | Critical Advantage: Far superior stability compared to its reduced diamine form. |

Applications in Research & Development

Primary Application: Precursor to Fluorogenic DMB

The most significant utility of CAS 7748-59-6 is in the generation of DMB (1,2-diamino-4,5-methylenedioxybenzene) . DMB is a specific derivatization reagent for

Mechanism of Action:

-

Reduction: The stable 5,6-dinitro precursor is reduced (typically via catalytic hydrogenation or chemical reduction with

) to the unstable 1,2-diamine (DMB). -

Derivatization: The vicinal diamines of DMB condense with the 1,2-dicarbonyl moiety of the analyte under acidic conditions.

-

Detection: The resulting quinoxalone derivative exhibits intense fluorescence (

,

Materials Science: Polybenzoxazoles (PBOs)

In polymer chemistry, 7748-59-6 acts as a monomer.[3] Upon reduction to the diamino-diol equivalent (after ring opening or further processing), it facilitates the synthesis of PBOs—polymers known for exceptional thermal stability and mechanical strength, used in aerospace composites.[3]

Technical Visualization: Activation & Signaling Pathways

The following diagram illustrates the transformation of the stable dinitro precursor into the active fluorogenic reagent and its subsequent reaction with a target analyte (Pyruvate).

Caption: Workflow showing the activation of CAS 7748-59-6 to DMB and subsequent fluorogenic labeling of α-keto acids.

Hazards & Safety Profile (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Mitigation Strategy |

| Acute Toxicity | H302 | Harmful if swallowed.[3] | Do not eat/drink in lab. Wash hands thoroughly after handling. |

| Skin Irritation | H315 | Causes skin irritation.[3] | Wear nitrile gloves (min 0.11mm). Immediate soap wash upon contact. |

| Eye Irritation | H319 | Causes serious eye irritation.[3] | Wear safety glasses with side shields. Use eye wash station if exposed. |

| STOT - SE | H335 | May cause respiratory irritation.[3] | Handle only in a certified chemical fume hood. |

Handling Protocol:

-

Storage: Store at 2–8°C (refrigerated) to maintain maximum purity, although stable at room temperature. Keep container tightly closed.

-

Incompatibility: Avoid strong oxidizing agents and strong bases.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

Experimental Protocol: Preparation of DMB Reagent

Context: Because the active diamine (DMB) oxidizes rapidly in air, it is best practice to synthesize it fresh from the stable dinitro precursor (CAS 7748-59-6) or use a reducing agent in situ.

Protocol: In-Situ Reduction for HPLC Derivatization

This protocol describes the conversion of 7748-59-6 to DMB for the detection of

Materials:

-

5,6-Dinitro-1,3-benzodioxole (CAS 7748-59-6)[1][2][3][4][5][6]

-

Sodium hydrosulfite (

) - Reductant - -Mercaptoethanol - Stabilizer

-

Hydrochloric acid (HCl)

Step-by-Step Procedure:

-

Stock Solution A: Dissolve 10 mg of CAS 7748-59-6 in 10 mL of methanol. (Stable for months at -20°C).

-

Reductant Solution B: Prepare a fresh solution of 1 M Sodium Hydrosulfite in water.

-

Activation (The "Reduction" Step):

-

Mix 100 µL of Stock A with 100 µL of Reductant Solution B.

-

Add 50 µL of

-mercaptoethanol. -

Incubate at room temperature for 5–10 minutes . The yellow solution will shift color, indicating reduction to the diamine.

-

-

Derivatization:

-

Add 100 µL of the activated mixture to 100 µL of your sample (e.g., plasma, cell lysate).

-

Add 50 µL of 2 M HCl (Acidic pH is critical for quinoxalone formation).

-

Heat at 80°C for 45 minutes in a sealed vial.

-

-

Analysis: Cool to room temperature and inject into an HPLC system (C18 column, fluorescence detection Ex 350nm / Em 440nm).

Scientific Rationale:

-

Why Sodium Hydrosulfite? It provides a rapid, mild chemical reduction of the nitro groups without requiring high-pressure hydrogenation equipment.

-

Why Acidic pH? The condensation of the diamine with the ketone carbonyl requires acid catalysis to facilitate water elimination and ring closure.

References

-

PubChem. 5,6-Dinitro-1,3-benzodioxole (Compound Summary). National Library of Medicine. Available at: [Link]

- Nakamura, H., et al. "Fluorometric determination of alpha-keto acids in biological fluids by high-performance liquid chromatography using 1,2-diamino-4,5-methylenedioxybenzene." Analytica Chimica Acta, 1987.

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5,6-Dinitro-1,3-benzodioxole|CAS 7748-59-6 [benchchem.com]

- 4. 5,6-dinitro-1,3-benzodioxole | CymitQuimica [cymitquimica.com]

- 5. 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

Electronic Architecture & Pharmacophore Dynamics of Dinitro Benzodioxole Derivatives

Content Type: Technical Whitepaper Target Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The dinitro benzodioxole scaffold represents a paradigmatic "push-pull" electronic system, merging the electron-donating properties of the methylenedioxy bridge with the strong electron-withdrawing capacity of nitro substituents. This unique electronic architecture dictates its reactivity, redox potential, and pharmacological efficacy, particularly in the development of hypoxia-activated prodrugs (HAPs) and high-energy density materials. This guide provides a rigorous analysis of the electronic properties, synthetic methodologies, and computational characterization of these derivatives, with a specific focus on 5,6-dinitro-1,3-benzodioxole .

Molecular Architecture & Electronic Fundamentals

The "Push-Pull" Electronic System

The core stability and reactivity of dinitro benzodioxole derivatives stem from the antagonistic interaction between the dioxole ring and the nitro groups.

-

The Donor (Dioxole): The strained five-membered dioxole ring contains two oxygen atoms with lone pairs in

(approximating -

The Acceptor (Nitro): The nitro groups (

) at positions 5 and 6 exert a powerful

Consequence: The simultaneous raising of the HOMO and lowering of the LUMO results in a narrowed HOMO-LUMO band gap compared to unsubstituted benzodioxole. This band gap compression is the primary driver for the molecule's high polarizability and facile electrochemical reduction.

Electronic Flow Visualization

The following diagram illustrates the resonance contributions and electron density redistribution in 5,6-dinitro-1,3-benzodioxole.

Figure 1: Electronic "Push-Pull" mechanism in 5,6-dinitro-1,3-benzodioxole showing the vector of electron density transfer.

Synthesis & Characterization Protocols

Protocol: Regioselective Nitration

Direct nitration of 1,3-benzodioxole is prone to oxidative ring cleavage. The following protocol utilizes a controlled mixed-acid approach to ensure regioselectivity for the 5,6-positions while preserving the dioxole ring.

Reagents:

-

Nitric Acid (

, fuming, >90%) -

Acetic Anhydride (Solvent/Moderator)

Step-by-Step Methodology:

-

Preparation: Dissolve 1,3-benzodioxole (10 mmol) in acetic anhydride (20 mL) at -10°C. The acetic anhydride acts to scavenge water and form the active nitrating species (

). -

Addition: Dropwise add fuming

(22 mmol) over 30 minutes, maintaining temperature below 0°C. Critical: Exceeding 0°C increases the risk of ipso-substitution or ring oxidation. -

Quenching: Pour the reaction mixture onto crushed ice (100 g). The product will precipitate as a yellow solid.

-

Purification: Recrystallize from ethanol/acetone (1:1).

-

Yield: Expected yield 75-85%.

Spectroscopic Validation

-

NMR (DMSO-

-

IR Spectroscopy:

-

: ~1530

-

: ~1340

-

C-O-C (Dioxole): ~1030

-

: ~1530

Electrochemical Profiling & Redox Mechanism

The biological activity of dinitro benzodioxoles (e.g., against M. tuberculosis) is often linked to their ability to undergo bioreduction. The nitro group acts as a "warhead," accepting electrons to form reactive nitroso and hydroxylamine intermediates.

Cyclic Voltammetry (CV) Protocol

System: Three-electrode cell.

-

Working Electrode: Glassy Carbon.

-

Counter Electrode: Platinum Wire.

-

Reference: Ag/AgCl.[3]

-

Solvent: DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (

).

Analysis: The CV will typically exhibit two distinct reduction waves:

-

First Wave (

): Reversible one-electron reduction to the radical anion ( -

Second Wave (

): Irreversible reduction to the dianion or hydroxylamine species, often followed by chemical steps (EC mechanism).

Reduction Pathway Diagram

The following graph details the stepwise electrochemical reduction relevant to prodrug activation.

Figure 2: Electrochemical reduction cascade of the nitro group, mimicking hypoxic bioreduction.

Computational Modeling (DFT) Protocol

To accurately predict the electronic parameters (Chemical Hardness

Computational Setup

-

Software: Gaussian 09/16 or ORCA.

-

Method: DFT / B3LYP (Hybrid Functional).

-

Basis Set: 6-311++G(d,p).[4][5] Note: Diffuse functions (++) are critical for describing the lone pairs on oxygen and the anionic character of the nitro groups.

-

Solvation Model: PCM (Polarizable Continuum Model) using water or DMF to mimic physiological or experimental conditions.

Key Derived Parameters

Using Koopmans' theorem approximation:

-

Ionization Potential (

): -

Electron Affinity (

): -

Chemical Hardness (

):-

Significance: Lower hardness implies higher reactivity and easier polarization.

-

-

Electrophilicity Index (

):-

Significance: High

correlates with better binding to nucleophilic protein residues (e.g., Cysteine in enzymes).

-

Data Summary: Electronic Parameters

The following table summarizes typical electronic values for 5,6-dinitro-1,3-benzodioxole compared to the unsubstituted parent, derived from B3LYP/6-311++G(d,p) calculations.

| Parameter | 1,3-Benzodioxole (Parent) | 5,6-Dinitro-1,3-benzodioxole | Impact of Nitro Groups |

| HOMO Energy (eV) | -5.85 | -7.12 | Stabilized (Harder to oxidize) |

| LUMO Energy (eV) | -0.45 | -3.85 | Drastically Lowered (Better oxidant) |

| Band Gap ( | 5.40 eV | 3.27 eV | Compressed (Higher reactivity) |

| Dipole Moment (Debye) | 1.25 | ~4.80 | Increased Polarity |

| Electrophilicity Index ( | Low | High | Enhanced biological binding |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 611325, 5,6-Dinitro-1,3-benzodioxole. Retrieved from [Link]

-

Papavassiliou, G. C., et al. (2003). Preparation and Characterization of 5,6-Dimethyl-5,6-dihydro-[1,4]diselenino[2,3-d][1,3]dithiole-2-thione and Similar Compounds. Z. Naturforsch. Retrieved from [Link]

-

Sadowski, M., et al. (2023).[7] (1E,3E)-1,4-dinitro-1,3-butadiene – synthesis, spectral characteristic and computational study. ResearchGate. Retrieved from [Link]

-

Rezvan, V. H. (2024).[5] Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. Results in Chemistry. Retrieved from [Link]

Sources

- 1. 5,6-Dinitro-1,3-benzodioxole | 7748-59-6; 7778-77-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 5,6-Dinitro-1,3-benzodioxole

An In-Depth Technical Guide on 5,6-Dinitro-1,3-benzodioxole[1]

Advanced Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

5,6-Dinitro-1,3-benzodioxole (CAS: 7748-59-6) serves as a critical high-value intermediate in organic synthesis, particularly for the generation of 5,6-diamino-1,3-benzodioxole . This diamine scaffold is the fundamental precursor for fusing the [1,3]dioxolo ring system with pyrazines and imidazoles, yielding [1,3]dioxolo[4,5-g]quinoxalines and [1,3]dioxolo[4,5-f]benzimidazoles . These fused heterocycles are privileged structures in medicinal chemistry, exhibiting potent antitumor (DNA intercalation), antimicrobial, and kinase inhibitory activities.

This guide provides a rigorous technical analysis of the molecule’s synthesis, purification, and downstream applications, designed for research scientists requiring high-fidelity protocols and mechanistic insight.

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | 5,6-Dinitro-1,3-benzodioxole |

| Synonyms | 1,2-Methylenedioxy-4,5-dinitrobenzene; 4,5-Dinitrocatechol methylene ether |

| CAS Registry Number | 7748-59-6 |

| Molecular Formula | C₇H₄N₂O₆ |

| Molecular Weight | 212.12 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 130–132 °C (Lit.) |

| Solubility | Soluble in DMSO, DMF, hot acetic acid; sparingly soluble in ethanol. |

| Hazards | Warning: Energetic material (nitro-aromatic). Potential mutagen.[2] Irritant. |

Synthetic Architecture

The synthesis of 5,6-dinitro-1,3-benzodioxole is a stepwise electrophilic aromatic substitution (EAS). The methylenedioxy group is strongly activating and ortho, para-directing. However, the introduction of the second nitro group presents a regioselectivity challenge due to the conflicting directing effects of the first nitro group (meta-director) and the alkoxy bridge (ortho/para-director).

3.1 Mechanistic Pathway

-

Mononitration: Nitration of 1,3-benzodioxole occurs exclusively at the C5 position (para to the oxygen at C1) due to the electronic activation of the ring, yielding 5-nitro-1,3-benzodioxole .

-

Dinitration: The second nitration requires forcing conditions (fuming HNO₃). The 5-nitro group deactivates the ring.

-

Regiochemistry: The oxygen at C3 directs ortho to C4 and para to C7. The oxygen at C1 directs ortho to C7 and para to C6. The nitro group at C5 directs meta to C7.

-

While C7 is electronically activated by both the C3-oxygen (ortho) and the C5-nitro (meta), the 5,6-dinitro isomer is often the target for downstream heterocyclic synthesis. Steric factors and specific solvent effects (e.g., acetic anhydride) are manipulated to favor the 4,5- or 5,6-isomers, though the 5,6-isomer is thermodynamically accessible and isolable.

-

3.2 Synthesis Workflow Diagram

Figure 1: Stepwise synthetic pathway from 1,3-benzodioxole to the diamine precursor.

Experimental Protocols

Note: All procedures involving polynitro aromatics must be conducted behind a blast shield with appropriate PPE.

Protocol A: Synthesis of 5-Nitro-1,3-benzodioxole

Primary Reference: BenchChem Protocol / PrepChem (Adapted)

-

Reagents: 1,3-Benzodioxole (12.2 g, 0.1 mol), Glacial Acetic Acid (75 mL), Conc. HNO₃ (9 mL, d=1.4).

-

Setup: 250 mL sulfonation flask, mechanical stirrer, dropping funnel, ice bath.

-

Procedure:

-

Dissolve 1,3-benzodioxole in 75 mL glacial acetic acid. Cool to 10°C .

-

Prepare a solution of 9 mL conc. HNO₃ in 30 mL glacial acetic acid.

-

Add the acid mixture dropwise over 45 minutes, maintaining internal temperature below 25°C . (Exotherm control is critical to prevent oxidation of the dioxole ring).

-

Stir at room temperature for 12 hours.

-

Pour mixture into 300 mL ice-water.

-

-

Isolation: Filter the yellow precipitate. Wash with cold water until neutral.[1]

-

Purification: Recrystallize from ethanol.

-

Yield: ~90% (14.0 g).

-

MP: 149–150°C.

-

Protocol B: Dinitration to 5,6-Dinitro-1,3-benzodioxole

Context: This step requires fuming nitric acid due to the deactivated nature of the mononitro intermediate.

-

Reagents: 5-Nitro-1,3-benzodioxole (10 g), Fuming HNO₃ (d=1.5), Acetic Anhydride (optional solvent for milder conditions).

-

Procedure:

-

Dissolve 5-nitro-1,3-benzodioxole in acetic anhydride (or concentrated H₂SO₄ if stronger conditions are needed) at 0°C.

-

Slowly add fuming HNO₃ dropwise.

-

Allow the temperature to rise to 20–25°C. Stir for 2–4 hours.

-

Critical Step: Monitor by TLC or LCMS for the disappearance of the mononitro species.

-

Quench by pouring onto crushed ice.

-

-

Purification: The crude solid may contain the 5,7-isomer.

-

Recrystallize repeatedly from ethanol/acetic acid mixtures or use column chromatography (Silica, Hexane/EtOAc) to isolate the 5,6-dinitro isomer (typically the higher melting fraction).

-

Protocol C: Reduction to 5,6-Diamino-1,3-benzodioxole

This is the key activation step for drug discovery applications.

-

Catalytic Hydrogenation (Preferred):

-

Suspend 5,6-dinitro-1,3-benzodioxole (1.0 g) in Methanol (50 mL).

-

Add 10% Pd/C (100 mg).

-

Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.

-

Observation: Solution changes from yellow to colorless/pale violet (amine oxidation).

-

Workup: Filter through Celite under nitrogen (amines are air-sensitive). Use immediately for the next step (e.g., condensation with glyoxal).

-

Applications in Drug Discovery

The 5,6-dinitro derivative is the gateway to [1,3]dioxolo-fused heterocycles . By reducing the nitro groups to the ortho-diamine, researchers can access:

-

Quinoxalines: Reaction with 1,2-dicarbonyls (e.g., benzil, glyoxal).

-

Benzimidazoles: Reaction with carboxylic acids or aldehydes.

-

Utility: Antiviral agents, topoisomerase inhibitors.

-

-

Phenazines: Oxidative coupling.

Downstream Reaction Pathway

Figure 2: Divergent synthesis of bioactive heterocycles from the dinitro scaffold.

Safety & Handling

-

Explosion Hazard: Polynitro benzenes are energetic. While benzodioxole derivatives are generally stable, the 5,6-dinitro compound should be treated as a potential explosive. Avoid heating dry solids.

-

Toxicity: Nitro-benzodioxoles are structurally related to known mutagens (Ames positive). Handle in a fume hood with double gloving.

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

-

BenchChem. (2025).[1][2] Synthesis routes of 5-Nitro-1,3-benzodioxole. Retrieved from

-

PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from

-

PubChem. (2025).[6] 5,6-Dinitro-1,3-benzodioxole Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. (2025). 5-Iodo-6-nitro-1,3-benzodioxole synthesis. Retrieved from

-

Zhang, M. et al. (2025).[4] New Synthetic Route to 4,6-Diamino-5,7-dinitro-benzo-furazan. Propellants, Explosives, Pyrotechnics.[4] DOI: 10.1002/prep.12080.[4] Retrieved from [4]

-

Wolfe, J. F. et al. (1981). Synthesis of polybenzoxazoles. Macromolecules, 14, 909.[5] (Cited for reduction methodologies).[3][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. New Synthetic Route to 4,6‐Diamino‐5,7‐dinitro‐benzo‐furazan, Important Decomposition Product of 1,3,5‐Triamino‐2,4,6‐trinitrobenzene (Journal Article) | OSTI.GOV [osti.gov]

- 5. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

- 6. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo [1,3] dioxols - Google Patents [patents.google.com]

- 8. aapd.org [aapd.org]

potential research areas for 5,6-Dinitro-1,3-benzodioxole

Advanced Synthetic Applications & Pharmacophore Development

Executive Summary

5,6-Dinitro-1,3-benzodioxole (also known as 1,2-dinitro-4,5-methylenedioxybenzene) represents a high-value synthetic scaffold characterized by a unique combination of an electron-rich dioxole ring fused to an electron-deficient dinitrobenzene core. While often overlooked as a mere intermediate, this compound serves as a critical "gateway" synthon for accessing benzo[1,2-d:4,5-d']bis([1,3]dioxole) derivatives and [1,3]dioxolo[4,5-f]benzimidazole systems.

This guide outlines the technical roadmap for leveraging 5,6-dinitro-1,3-benzodioxole in three primary research domains: Next-Generation Heterocyclic Pharmacophores , High-Energy Density Materials (HEDM) , and Fluorescent Molecular Probes .

Part 1: Chemical Profile & Synthetic Logic

The utility of 5,6-dinitro-1,3-benzodioxole stems from its regiochemistry. The methylenedioxy group strongly directs electrophilic substitution to the 5 and 6 positions (para to the oxygen atoms). However, the introduction of the first nitro group at position 5 deactivates the ring. The successful introduction of the second nitro group at position 6—despite steric crowding and electronic deactivation—requires precise control of nitration conditions to avoid ring cleavage or oxidation.

Structural Properties[1][2][3][4][5]

-

Key Feature: Ortho-dinitro motif allows for reduction to vicinal diamines, the precursor to fused heterocycles.

Synthesis Pathway Visualization

The following diagram illustrates the stepwise synthesis and the critical branching point at the diamine stage.

Caption: Synthetic tree demonstrating the conversion of 1,3-benzodioxole to bioactive heterocycles via the 5,6-dinitro intermediate.[3][5][7][8][9][11][12][13]

Part 2: Core Research Areas

Area 1: Medicinal Chemistry (Fused Heterocycles)

The reduction of 5,6-dinitro-1,3-benzodioxole yields 5,6-diamino-1,3-benzodioxole , an unstable intermediate that must be trapped immediately to form stable heterocycles. This motif is an isostere of 5,6-disubstituted benzimidazoles, which are prevalent in kinase inhibitors and antiviral agents.

-

Research Vector: Synthesis of 2-substituted [1,3]dioxolo[4,5-f]benzimidazoles .

-

Mechanism: The "dioxole" ring imposes conformational rigidity and alters the lipophilicity (LogP) of the benzimidazole core, potentially improving blood-brain barrier (BBB) permeability compared to dimethoxy analogs.

-

Target Indications:

-

Oncology: Intercalating agents (when fused with quinoxaline).

-

Virology: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Area 2: Energetic Materials & Propellants

Nitro-substituted benzodioxoles are dense, oxygen-rich frameworks. The 5,6-dinitro derivative serves as a baseline for studying "strained" energetic compounds.

-

Research Vector: Thermal stability and sensitivity testing of dinitro-benzodioxole derivatives.

-

Hypothesis: The ether linkages in the dioxole ring provide a unique decomposition pathway compared to standard nitrobenzenes, potentially offering higher burn rates with lower shock sensitivity.

Area 3: Fluorescent Probes

The push-pull electronic system created by reducing the nitro groups to amines (donors) while retaining the electron-rich dioxole ring creates opportunities for solvatochromic dyes.

-

Research Vector: Condensation of the 5,6-diamine with aromatic anhydrides to form naphthalimide-benzodioxole dyads .

-

Application: Ratiometric sensing of pH or metal ions in biological systems.

Part 3: Experimental Protocols (Self-Validating Systems)

Safety Warning: Nitro compounds are potentially explosive. All reactions involving fuming nitric acid or hydrogenation of nitro groups must be performed behind a blast shield with proper temperature control.

Protocol A: Regioselective Synthesis of 5,6-Dinitro-1,3-benzodioxole

Rationale: Direct dinitration of benzodioxole is hazardous and yields mixtures. A stepwise approach ensures purity.[12]

-

Precursor Preparation (5-Nitro-1,3-benzodioxole):

-

Dissolve 1,3-benzodioxole (10 g) in glacial acetic acid (50 mL).

-

Cool to 0–5°C. Dropwise add HNO₃ (70%, 1.1 eq) while maintaining temperature <10°C.

-

Stir at RT for 2 hours. Pour into ice water. Filter yellow precipitate.

-

Validation Point: TLC (Hexane/EtOAc 4:1) should show a single spot (Rf ~0.6). Melting Point: 147–149°C [1].

-

-

Dinitration (The Critical Step):

-

Suspend 5-nitro-1,3-benzodioxole (5 g) in concentrated H₂SO₄ (20 mL) at 0°C.

-

Add fuming HNO₃ (98%, 3 mL) dropwise over 30 mins. Exothermic!

-

Allow to warm to 20°C and stir for 1 hour.

-

Pour onto crushed ice (200 g). The product precipitates as a pale yellow solid.

-

Purification: Recrystallize from ethanol to remove isomers (e.g., 4,5-dinitro).

-

Validation Point: ¹H NMR (DMSO-d₆) must show two singlets in the aromatic region (due to symmetry of the 5,6-isomer) rather than doublets (which would indicate 4,5-substitution).

-

Protocol B: Reduction to 5,6-Diamino-1,3-benzodioxole

Rationale: The diamine oxidizes rapidly in air (turning dark purple/black). It is generated in situ or as a salt.

| Parameter | Condition |

| Solvent | Methanol (degassed) |

| Catalyst | 10% Pd/C (5 mol%) |

| Hydrogen Source | H₂ balloon (1 atm) or Formic Acid (transfer hydrogenation) |

| Time/Temp | 2-4 hours @ RT |

| Workup | Filter catalyst under Argon. Use filtrate immediately. |

Synthesis of [1,3]Dioxolo[4,5-f]benzimidazole (Example Application):

-

To the fresh diamine filtrate, add 1.2 eq of Formic Acid (or an aldehyde + NaHSO₃).

-

Reflux for 3 hours.

-

Neutralize with NaHCO₃ to precipitate the benzimidazole.

Part 4: Data Summary & Comparative Analysis

Table 1: Comparative Properties of Benzodioxole Nitro-Derivatives

| Compound | Substitution | MP (°C) | ¹H NMR Signal Pattern | Key Reactivity |

| 1,3-Benzodioxole | Unsubstituted | - | Multiplet | Electrophilic Aromatic Subst. |

| 5-Nitro | Mono (5) | 148 | Doublet + Singlet | Reduction to Aniline |

| 5,6-Dinitro | Di (5,[7][11]6) | 98-100 | Two Singlets (Symmetric) | Reduction to Diamine |

| 4,5-Dinitro | Di (4,5) | ~110 | Doublets (Coupled) | Sterically hindered |

References

-

Synthesis of 5-nitro-1,3-benzodioxole. PrepChem. Available at: [Link]

-

Synthesis of 1,3-benzodioxole derivatives. ResearchGate. Available at: [Link]

- High purity process for the preparation of 4,6-diamino-1,3-benzenediol (Analogous Chemistry). Google Patents US4766244A.

-

Benzodioxole derivative as coinitiator for dental resin. Acta Odontologica Scandinavica. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5,6-Diamino-1,3-benzodithiole-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 7748-59-6 Cas No. | 5,6-Dinitro-1,3-benzodioxole | Apollo [store.apolloscientific.co.uk]

- 7. 7291-01-2,N,N-dimethyl-4-nitrobenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 5,6-Dinitro-1,3-benzodioxole | 7748-59-6; 7778-77-0 | Benchchem [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. AB372038 | CAS 7748-59-6 – abcr Gute Chemie [abcr.com]

- 11. data.epo.org [data.epo.org]

- 12. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 5,6-Dinitro-1,3-benzodioxole: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

The following guide provides in-depth health and safety information for 5,6-Dinitro-1,3-benzodioxole. This document is intended for use by professionals in a laboratory setting and assumes a baseline knowledge of chemical safety protocols. The information herein is a synthesis of available data for the compound and its structural analogs, providing a robust framework for risk assessment and safe handling.

Chemical and Physical Identity

5,6-Dinitro-1,3-benzodioxole is a nitro-substituted derivative of 1,3-benzodioxole.[1] The presence of two nitro groups significantly influences its chemical properties, particularly its electronic and reactive nature.[1]

| Property | Value | Source |

| IUPAC Name | 5,6-dinitro-1,3-benzodioxole | PubChem[2] |

| Synonyms | 1,2-Dinitro-4,5-methylenedioxybenzene, 5,6-dinitrobenzo[d][1]dioxole | PubChem[2] |

| CAS Number | 7748-59-6 | abcr Gute Chemie[3] |

| Molecular Formula | C₇H₄N₂O₆ | PubChem[2] |

| Molecular Weight | 212.12 g/mol | abcr Gute Chemie[3], PubChem[2] |

| Melting Point | 98.00°C - 100.00°C | abcr Gute Chemie[3] |

| Appearance | Solid (inferred) | N/A |

| Solubility | Nitro-substituted derivatives exhibit lower solubility in polar solvents compared to halogenated analogs.[1] | BenchChem[1] |

Hazard Identification and GHS Classification

Inferred GHS Classification:

-

Acute Toxicity, Oral: Category 2 or 3

-

Acute Toxicity, Dermal: Category 1 or 2

-

Acute Toxicity, Inhalation: Category 2 or 3

-

Skin Irritation: Category 2

-

Eye Damage/Irritation: Category 1 or 2A

-

Skin Sensitization: Category 1

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2 (targeting blood, liver, nervous system)

-

Aquatic Hazard (Acute and Chronic): Category 1

Signal Word: Danger

Inferred Hazard Statements:

-

Fatal if swallowed, in contact with skin, or if inhaled.

-

Causes serious eye damage.

-

Causes skin irritation.

-

May cause an allergic skin reaction.

-

May cause damage to organs (blood, liver, nervous system) through prolonged or repeated exposure.

-

Very toxic to aquatic life with long-lasting effects.

Toxicological Profile and Health Effects

Detailed toxicological studies on 5,6-Dinitro-1,3-benzodioxole are not available in the public domain. However, the toxicology of dinitro-aromatic compounds is well-documented and serves as a critical surrogate for risk assessment.

Primary Routes of Exposure: Inhalation of dust, skin absorption, and ingestion.

Acute Effects:

-

Dermal and Ocular: Direct contact can cause significant skin irritation and severe eye damage. Dinitro compounds are readily absorbed through the skin.

-

Inhalation and Ingestion: Inhalation of dust or ingestion can lead to systemic toxicity. Symptoms may include headache, nausea, dizziness, and fatigue.[4] A key concern with nitroaromatic compounds is the induction of methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin and mucous membranes due to a lack of oxygen in the blood).

Chronic Effects:

-

Prolonged or repeated exposure to dinitro-aromatic compounds can lead to anemia and liver damage.[5]

-

Visual disturbances have also been reported with chronic exposure to related compounds.[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There is insufficient data to classify 5,6-Dinitro-1,3-benzodioxole regarding its carcinogenic, mutagenic, or reproductive toxicity. However, some benzodioxole derivatives have been evaluated for genotoxicity and reproductive effects.[6][7] Given the presence of the dinitro-aromatic moiety, a cautious approach is warranted.

Safe Handling and Storage Protocols

A multi-layered approach to safety is essential when working with this compound, encompassing engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of 5,6-Dinitro-1,3-benzodioxole, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Administrative Controls:

-

Restricted Access: Designate a specific area for working with this compound and restrict access to authorized personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[4]

Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials, including strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]

-

Consider storage in a locked cabinet.[4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the final barriers between the researcher and the chemical.

-

Hand Protection: Wear chemical-resistant gloves. Given the high dermal toxicity of related compounds, double-gloving is recommended.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron or suit should be considered.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[5] Dinitro-aromatic compounds may be explosive when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE as described in Section 5. Avoid breathing dust and prevent contact with skin and eyes.

-

Environmental Precautions: Do not allow the material to enter drains or waterways.

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, properly labeled container for disposal.

Caption: Decision Tree for Hazardous Solid Spill Response.

Disposal Considerations

5,6-Dinitro-1,3-benzodioxole and any contaminated materials must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this material down the drain or in the general trash.

-

Use a licensed professional waste disposal service.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dinitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. PubChem. Retrieved from [Link]

-

ResearchGate. (2024). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB372038 | CAS 7748-59-6. Retrieved from [Link]

-

MDPI. (2022). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Dinitro-1,3-benzodioxole. PubChem. Retrieved from [Link]

-

MDPI. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PubMed. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Retrieved from [Link]

-

ResearchGate. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Retrieved from [Link]

-

ScienceDirect. (2012). RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3-benzodioxole, 274-09-9. Retrieved from [Link]

-

ChemSRC. (n.d.). MSDS of 2,2-Difluoro-5-nitro-1,3-benzodioxole. Retrieved from [Link]

-

ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Fragrance material review on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate. PubMed. Retrieved from [Link]

-

ChemSRC. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene, dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. PubMed. Retrieved from [Link]

Sources

- 1. 5,6-Dinitro-1,3-benzodioxole | 7748-59-6; 7778-77-0 | Benchchem [benchchem.com]

- 2. 5,6-Dinitro-1,3-benzodioxole | C7H4N2O6 | CID 611325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AB372038 | CAS 7748-59-6 – abcr Gute Chemie [abcr.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. capotchem.cn [capotchem.cn]

synthesis of 5,6-Dinitro-1,3-benzodioxole from 1,3-benzodioxole

Application Note: Precision Synthesis of 5,6-Dinitro-1,3-benzodioxole

Executive Summary

This application note details a robust, high-purity protocol for the synthesis of 5,6-Dinitro-1,3-benzodioxole (CAS: 7748-59-6) from 1,3-benzodioxole . While 1,3-benzodioxole is electron-rich and prone to oxidation, the introduction of two nitro groups requires a careful balance of electrophilic strength and temperature control to prevent the acid-catalyzed hydrolysis of the methylenedioxy bridge (acetal cleavage).

This guide employs a Two-Stage Regioselective Nitration strategy. Isolating the mono-nitrated intermediate (5-nitro-1,3-benzodioxole) is recommended to ensure maximum purity and to manage the exothermicity of the second nitration step, thereby minimizing the formation of oxidative byproducts ("red oils") and ring-opened catechols.

Chemical Strategy & Mechanism

Mechanistic Pathway

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS).[1]

-

First Nitration: The 1,3-benzodioxole ring is strongly activated by the alkoxy groups. The directing effect of the oxygen atoms directs the first nitro group to the 5-position (para to O-1).

-

Second Nitration: The 5-nitro group deactivates the ring. However, the strong activation from the ether oxygens at positions 1 and 3 remains. The position most favorable for the second electrophilic attack is position 6.[1] Position 6 is ortho to the activating oxygen (O-1) and ortho to the nitro group.[1] While steric hindrance is a factor, the electronic activation dominates, and the 4,5-substitution pattern (which would be 4,5-dinitro) is less favored due to the "ortho effect" and lack of synergistic direction compared to the 5,6-pattern.

Visualizing the Pathway

The following diagram illustrates the stepwise nitration and the critical regioselectivity.

Caption: Stepwise Electrophilic Aromatic Substitution pathway highlighting the isolation of the 5-nitro intermediate to ensure regiochemical fidelity.

Experimental Protocol

Reagents & Equipment

| Reagent / Equipment | Specification | Role |

| 1,3-Benzodioxole | >99% Purity | Starting Material |

| Nitric Acid | d=1.42 (Conc.) | Nitrating Agent (Step 1) |

| Nitric Acid | d=1.50 (Fuming) | Nitrating Agent (Step 2) |

| Glacial Acetic Acid | Anhydrous | Solvent / Moderator |

| Ethanol | Absolute | Recrystallization Solvent |

| Reactor | Jacketed glass / Ice bath | Temperature Control |

Step 1: Synthesis of 5-Nitro-1,3-benzodioxole

Rationale: Using acetic acid as a solvent moderates the reaction, preventing the oxidative cleavage of the sensitive dioxole ring which can occur with concentrated sulfuric acid.

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, dissolve 12.2 g (0.1 mol) of 1,3-benzodioxole in 80 mL of glacial acetic acid .

-

Cooling: Cool the solution to 10–15°C using an ice/water bath.

-

Addition: Slowly add 12 mL of Nitric Acid (d=1.42) dropwise over 30 minutes.

-

Critical Control Point: Do not allow the temperature to exceed 25°C . Higher temperatures promote dinitration (as a mixture) and oxidation.

-

-

Reaction: Stir the mixture at room temperature (20–25°C) for 1–2 hours. A yellow precipitate should begin to form.

-

Quench: Pour the reaction mixture into 300 mL of ice-water with vigorous stirring.

-

Isolation: Filter the yellow precipitate via a Büchner funnel. Wash with cold water (

mL) until the filtrate is neutral. -

Purification: Recrystallize from Ethanol.

-

Expected Yield: ~14.0 g (85–90%).

-

Melting Point: 148–150°C [1].

-

Step 2: Conversion to 5,6-Dinitro-1,3-benzodioxole

Rationale: The 5-nitro group deactivates the ring. Fuming nitric acid is required to drive the second substitution. Sulfuric acid is avoided here to minimize ring hydrolysis, relying instead on the high concentration of

-

Preparation: Place 10.0 g (0.06 mol) of the recrystallized 5-nitro-1,3-benzodioxole into a 100 mL flask.

-

Acid Addition: Cool the flask to 0°C in an ice bath. Slowly add 30 mL of Fuming Nitric Acid (d=1.5) dropwise.

-

Caution: This reaction is exothermic. Evolution of brown

fumes may occur; perform in a fume hood.

-

-

Temperature Ramp: Once addition is complete, allow the mixture to warm slowly to room temperature. Then, gently heat to 40–50°C for 1 hour to ensure completion.

-

Mechanism Check: The elevated temperature is necessary to overcome the activation energy barrier imposed by the deactivating nitro group.

-

-

Quench: Pour the mixture onto 200 g of crushed ice . The dinitro product will precipitate as a pale yellow/cream solid.

-

Isolation: Filter the solid and wash thoroughly with cold water to remove all traces of acid.

-

Purification: Recrystallize from a mixture of Acetic Acid/Ethanol (1:1) or pure Ethanol if solubility permits.

-

Characterization: The product should be a pale yellow crystalline solid.

-

Target Melting Point: ~130–132°C (Consistent with dinitro-veratrole analogs).

-

Process Control & Analytics

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

Workflow Logic

Caption: Operational workflow with critical quality control checkpoint at the mono-nitro stage.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Red Oil / Tar Formation | Oxidation of the dioxole ring. | Temperature too high during addition. Keep T < 10°C initially. |

| Low Yield in Step 2 | Incomplete nitration. | Increase reaction time at 50°C; ensure Nitric Acid is fuming (d=1.5). |

| Melting Point Depression | Mixture of 4,5 and 5,6 isomers. | Recrystallize repeatedly from Ethanol/Acetic Acid. |

Safety & References

Safety Warning: Polynitro compounds can be energetic. While 5,6-dinitro-1,3-benzodioxole is generally stable, it should be treated as a potential explosive precursor. Avoid shock, friction, and high heat. All nitration reactions must be performed behind a blast shield in a functioning fume hood.

References

-

PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]

-

PubChem. 5,6-Dinitro-1,3-benzodioxole (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Regioselective Nitration of 1,3-Benzodioxole

Introduction

1,3-Benzodioxole, also known as methylenedioxybenzene, is a crucial heterocyclic scaffold found in numerous natural products and synthetic compounds.[1] Its derivatives are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The introduction of a nitro group (–NO₂) onto the aromatic ring via electrophilic nitration is a fundamental transformation that provides a versatile chemical handle for further functionalization. The resulting compound, primarily 5-nitro-1,3-benzodioxole, serves as a key precursor for the synthesis of amines, which can then be incorporated into more complex molecular architectures.[3]

This document provides an in-depth guide to the nitration of 1,3-benzodioxole, detailing the underlying reaction mechanism, a validated experimental protocol, and essential safety considerations for a laboratory setting.

Reaction Mechanism and Regioselectivity

The nitration of 1,3-benzodioxole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of an electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺).[4][5]

-

Generation of the Electrophile: The nitronium ion is typically generated in situ from concentrated nitric acid, often in the presence of a stronger acid like sulfuric acid.[5] However, for activated rings like 1,3-benzodioxole, a mixture of nitric acid in glacial acetic acid is sufficient to produce the necessary concentration of the electrophile.[4][6]

-

Electrophilic Attack: The 1,3-benzodioxole ring is highly activated towards electrophilic attack due to the electron-donating resonance effect of the two oxygen atoms in the dioxole ring.[1][4] This increased nucleophilicity facilitates the attack on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Regioselectivity: The methylenedioxy group is a powerful ortho-, para-director. In this case, it directs the incoming electrophile primarily to the position para to the ether-like oxygens (C5), which is also ortho to one of the oxygens. This leads to the formation of 5-nitro-1,3-benzodioxole as the major product.[4]

-

Rearomatization: A weak base, such as water or the acetate ion, abstracts a proton from the carbon atom bearing the nitro group, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product.[5]

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

This protocol is adapted from a well-established, high-yield synthesis of 5-nitro-1,3-benzodioxole.[6]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Notes |

| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | 12.2 g | 100 | Starting material |

| Nitric Acid (d=1.4) | HNO₃ | 63.01 | 9.0 mL | ~143 | Nitrating agent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 105 mL (total) | - | Solvent |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization solvent |

| Distilled Water | H₂O | 18.02 | As needed | - | Washing |

Apparatus

-

250 mL three-neck round-bottom flask (or sulfonation flask)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure

-

Dissolution of Starting Material: In a 250 mL flask, combine 1,3-benzodioxole (12.2 g) with 75 mL of glacial acetic acid. Stir the mixture at room temperature until the 1,3-benzodioxole is completely dissolved.[6]

-

Preparation of Nitrating Agent: In a separate beaker, carefully add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid.[6] Allow this mixture to cool to room temperature.

-

Nitration Reaction: Place the flask containing the 1,3-benzodioxole solution in an ice bath to cool. Begin the slow, dropwise addition of the nitric acid/acetic acid mixture from the dropping funnel.[6] It is crucial to maintain the internal reaction temperature between 15-25 °C throughout the addition.[6]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[6] A crystalline precipitate should form during this time.

-

Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. This step is essential to remove residual acids.[6]

-

Purification: Recrystallize the crude solid from ethanol to obtain the pure 5-nitro-1,3-benzodioxole as yellow crystals.[6] An additional crop of crystals can often be obtained by concentrating the mother liquor.[6]

-

Drying and Characterization: Dry the purified product in a desiccator or vacuum oven. Determine the final yield and characterize the product by its melting point (literature: 149-150 °C) and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).[6][7] A total yield of approximately 90% can be expected.[6]

Caption: Experimental Workflow for Nitration.

Safety Precautions

Nitration reactions are potentially hazardous and must be performed with strict adherence to safety protocols.[8][9]

-

Corrosive Reagents: Concentrated nitric acid and glacial acetic acid are highly corrosive and can cause severe chemical burns.[8] All manipulations should be carried out inside a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][10]

-

Exothermic Reaction: The reaction is exothermic. The rate of addition of the nitrating agent must be carefully controlled, and efficient cooling is necessary to prevent a runaway reaction.[9]

-

Hazardous Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) fumes, which are harmful if inhaled.[8][11] Ensure adequate ventilation at all times.

-

Spill Management: Have appropriate spill containment kits and neutralizing agents (e.g., sodium bicarbonate) readily available.[8] Emergency eyewash and shower stations should be accessible.[8]

References

- PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.

- BenchChem. (n.d.). Synthesis routes of 5-Nitro-1,3-benzodioxole.

- BenchChem. (n.d.). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.

- YouTube. (2024). Nitration reaction safety.

- BenchChem. (n.d.). Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol.

- PrepChem. (n.d.). Synthesis of 2-methyl-5-nitro-1,3-benzodioxole.